molecular formula C11H7ClN2O2S3 B5776663 N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide

N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B5776663
M. Wt: 330.8 g/mol
InChI Key: ROKZYXRZNANQRQ-UHFFFAOYSA-N
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Description

    WAY-327936: is a chemical compound with the CAS number 620103-74-4. It falls under the category of investigational drugs.

  • Although I couldn’t find an extensive introduction specific to this compound, it’s essential to note that it has attracted scientific interest due to its potential applications.
  • Preparation Methods

    • The synthetic routes and reaction conditions for WAY-327936 are not widely documented in the public domain. industrial production methods likely involve specialized processes to achieve high purity.
    • Further research or access to proprietary information would be necessary to provide detailed synthetic pathways.
  • Chemical Reactions Analysis

      WAY-327936: may undergo various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific reagents and conditions remain undisclosed.

    • Major products formed during these reactions are also not publicly available.
  • Scientific Research Applications

      Chemistry: Researchers may explore for its unique chemical properties, such as its stability, solubility, and interactions with other compounds.

      Biology: It could be investigated for its effects on cellular processes, receptors, or enzymes.

      Industry: Companies may explore its use in drug development or other industrial applications.

  • Mechanism of Action

    • Unfortunately, the precise mechanism by which WAY-327936 exerts its effects remains undisclosed.
    • Molecular targets and pathways involved are proprietary information.
  • Comparison with Similar Compounds

      WAY-327936: ’s uniqueness lies in its specific chemical structure and properties.

    • Similar compounds are not explicitly listed in publicly available sources.

    Remember that my information is based on publicly accessible data up to a certain point, and proprietary details may not be included. For a comprehensive understanding, further research or access to specialized databases would be necessary

    Properties

    IUPAC Name

    N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H7ClN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,13,14)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ROKZYXRZNANQRQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H7ClN2O2S3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    330.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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